molecular formula C27H34N2O3S B4704663 ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate CAS No. 5705-19-1

ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate

Cat. No.: B4704663
CAS No.: 5705-19-1
M. Wt: 466.6 g/mol
InChI Key: OZRHIXYLRWYNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate is a spirocyclic quinazoline derivative characterized by a benzo[h]quinazoline core fused with a cyclopentane ring (spiro junction at position 5). Key structural features include:

  • 3-(Cyclohexylmethyl) substituent: A bulky hydrophobic group attached to the quinazoline ring, which may enhance lipid solubility and influence target binding.
  • 2-Sulfanylacetate ester: A thioether-linked ethyl acetate group at position 2, which may affect metabolic stability and solubility.

Properties

IUPAC Name

ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O3S/c1-2-32-22(30)18-33-26-28-24-21-13-7-6-12-20(21)16-27(14-8-9-15-27)23(24)25(31)29(26)17-19-10-4-3-5-11-19/h6-7,12-13,19H,2-5,8-11,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRHIXYLRWYNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1CC3CCCCC3)C4(CCCC4)CC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365743
Record name ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5705-19-1
Record name ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate* C₂₈H₃₃N₂O₃S ~489.6 (estimated) ~6.8 1 / 5 6 ~87.1
2-(3-Ethyl-4-oxospiro[...]-2-yl)sulfanyl-N-phenylacetamide C₂₆H₂₇N₃O₂S 445.6 5.4 1 / 4 5 87.1
N-(5-Chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[...]-2-yl)sulfanylacetamide C₂₇H₂₇ClN₃O₂S 494.0 6.3 1 / 4 5 87.1
3-Allyl-2-(propylthio)-3H-spiro[...]-4-one C₂₂H₂₆N₂OS 366.5 N/A 1 / 3 4 58.3

*Estimated properties based on structural analogs.

Key Observations:

Substituent Effects :

  • The cyclohexylmethyl group in the target compound increases molecular weight and hydrophobicity (higher XLogP3) compared to ethyl or allyl substituents .
  • The N-phenylacetamide group in and N-(5-chloro-2-methylphenyl)acetamide in introduce aromaticity and halogenation, respectively, which may enhance target affinity but reduce solubility .

Sulfanylacetate vs. Sulfanylacetamide :

  • The ethyl ester in the target compound likely improves metabolic stability compared to the amide derivatives in and , which are prone to hydrolysis .

Biological Activity

Ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C27H34N2O3S
  • CAS Number : 312585-29-8

The structural complexity of this compound, featuring a spirocyclic system and a sulfanylacetate moiety, contributes to its unique biological profile.

Research indicates that this compound may exert its biological effects through the inhibition of specific signaling pathways. Notably, it has been shown to inhibit the CSF-1 receptor (CSF-IR), which is implicated in various cancer pathways. The compound demonstrates selective inhibition with an IC50 value of less than 1 µM for CSF-IR, while showing minimal inhibitory effects on Raf kinase (IC50 > 1 µM) .

Anticancer Properties

The compound's ability to inhibit CSF-IR suggests potential applications in cancer therapy. CSF-IR is crucial for macrophage survival and proliferation, making it a target for cancer treatment strategies aimed at modulating tumor-associated macrophage activity. In vitro studies have demonstrated that compounds targeting this pathway can reduce tumor growth and metastasis.

Case Studies and Research Findings

  • Inhibition of Tumor Growth : A study published in a peer-reviewed journal evaluated the effects of similar compounds on tumor models. Results indicated significant reductions in tumor size and improved survival rates in treated groups compared to controls .
  • Mechanistic Insights : Research focusing on the molecular pathways affected by CSF-IR inhibition revealed downstream effects on cytokine release and immune cell infiltration in tumors. These findings underscore the potential for this compound as part of combination therapies .

Summary Table of Biological Activities

Activity Target IC50 (µM) Effect
CSF-IR InhibitionCancer Pathways< 1Reduces tumor growth
Raf Kinase InhibitionCancer Pathways> 1Minimal effect
Neuroprotection PotentialNeuronal CellsTBDModulates oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.